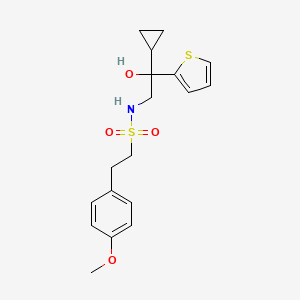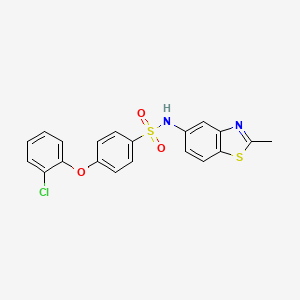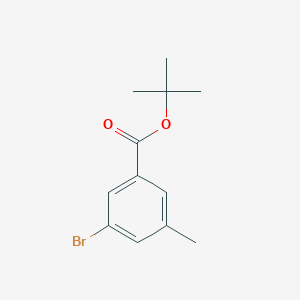
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a broader class of sulfonamides known for their varied applications in medicinal chemistry and material science. Sulfonamides, characterized by their sulfur dioxide (SO2) and amine (-NH2) functional groups, are crucial in the development of compounds with potential biological activities and material properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the activation of thioureas, cyclization, and hydrolysis under specific conditions. For instance, the synthesis of thiourea derivatives from isothiocyanate and alkaloids followed by hydrolysis has been explored to obtain compounds with similar sulfonamide structures (Kulakov et al., 2010). Another approach includes the cascade synthesis involving chloro-N-dichloroethyl benzenesulfonamide reacting with thiourea, leading to cyclization and aromatization steps to form related thiazole compounds (Rozentsveig et al., 2011).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR, are pivotal in determining the molecular structure of sulfonamide derivatives. These methods have been applied to confirm the structures of compounds with similar functional groups and backbones (Purushotham & Poojary, 2018).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including cyclopropanation, which has been explored for its antimicrobial and antioxidant applications. The reactivity towards cyclopropenes under catalytic conditions highlights the versatility of sulfonamide compounds in synthetic chemistry (Zheng et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and stability, are crucial for the application of sulfonamide compounds. Techniques such as single crystal X-ray diffraction provide insights into the crystal packing, stability, and intermolecular interactions that influence the physical properties of these compounds (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity, bioactivity, and interaction with biological targets, are influenced by their functional groups and molecular structure. Studies on the synthesis, bioactivity, and enzyme inhibition of sulfonamides highlight their potential as therapeutic agents and enzyme inhibitors (Gul et al., 2016).
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Synthesis of Lignan Conjugates via Cyclopropanation Compounds with structures similar to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been synthesized and investigated for their potential antimicrobial and antioxidant properties. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited notable antibacterial and antifungal activities, as well as pronounced antioxidant potential. These findings hint at the possible utility of these compounds in pharmaceutical applications, particularly due to their demonstrated broad-spectrum antimicrobial efficacy and their capacity to act as antioxidants (K. Raghavendra et al., 2016).
Applications in Photodynamic Therapy
Zinc Phthalocyanine Derivatives for Photodynamic Therapy Compounds containing benzenesulfonamide derivative groups, similar to the compound , have been developed and characterized for their potential in photodynamic therapy (PDT). One specific example, a zinc(II) phthalocyanine derivative, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics suggest that such compounds might be highly effective as Type II photosensitizers for cancer treatment in PDT, highlighting their importance in medical research and application (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antitubercular Activity
Potential as Antitubercular Agents A compound structurally related to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide was synthesized and studied for its potential antitubercular activity. The compound demonstrated promising inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, which is a key target in the treatment of tuberculosis. This finding suggests the potential of such compounds in the development of new antitubercular drugs, contributing to the global fight against tuberculosis (Nikil Purushotham & B. Poojary, 2018).
Anticonvulsant Properties
Synthesis of Azoles Incorporating a Sulfonamide Moiety In the realm of neurological research, derivatives of heterocyclic compounds containing a sulfonamide moiety were synthesized and evaluated for their anticonvulsant properties. Some compounds showed significant protection against picrotoxin-induced convulsion, indicating their potential use as anticonvulsant agents. This research opens up possibilities for the development of new therapeutics in the treatment of convulsive disorders (A. A. Farag et al., 2012).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-23-16-8-4-14(5-9-16)10-12-25(21,22)19-13-18(20,15-6-7-15)17-3-2-11-24-17/h2-5,8-9,11,15,19-20H,6-7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMJXCZNDCXSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)


![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)
![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)
